Product packaging for crambescin B(Cat. No.:CAS No. 132210-63-0)

crambescin B

Cat. No.: B163391
CAS No.: 132210-63-0
M. Wt: 480.7 g/mol
InChI Key: WKQBILXUHOSLDZ-ZLTNKZLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Research Value and Applications Crambescin B is a guanidine alkaloid naturally produced by several marine sponges, most notably Crambe crambe . It belongs to a family of compounds that are considered chemotaxonomic markers for the Crambeidae family . Its core structure is characterized by a unique [4,5] decane spiro-ring system that differentiates it from other crambescin sub-types . This compound is of significant interest in pharmacological research, primarily for its potent inhibitory activity against voltage-gated sodium channels (VGSCs) . Synthetic analogues of this compound carboxylic acid have demonstrated this inhibitory activity in the nanomolar range, making it a valuable chemical tool for studying ion channel function and related physiological pathways . Mechanism of Action and Biological Activity The primary researched mechanism of action for this compound is the blockade of voltage-gated sodium channels . These channels are critical for the generation and propagation of action potentials in excitable cells. By modulating these channels, this compound can affect neuronal signaling. Research on its simplified analogues confirms that the core structural features of this compound are responsible for this high-affinity interaction with VGSCs, providing insights into structure-activity relationships . Beyond ion channel modulation, related crambescins have been shown to interact with nitric oxide synthases (e.g., eNOS and iNOS), potentially acting as exogenous substrates and increasing nitric oxide production, which leads to observable physiological effects such as vasodilation and hypotension . This suggests that the crambescin scaffold may have multiple, complex biological targets. Chemical Information CAS Number: 132210-63-0 Molecular Formula: C 25 H 48 N 6 O 3 Molecular Weight: 480.7 g/mol Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H48N6O3 B163391 crambescin B CAS No. 132210-63-0

Properties

CAS No.

132210-63-0

Molecular Formula

C25H48N6O3

Molecular Weight

480.7 g/mol

IUPAC Name

7-(diaminomethylideneamino)heptyl (6R,7S)-9-amino-7-nonyl-1-oxa-8,10-diazaspiro[4.5]dec-8-ene-6-carboxylate

InChI

InChI=1S/C25H48N6O3/c1-2-3-4-5-6-8-11-15-20-21(25(16-14-19-34-25)31-24(28)30-20)22(32)33-18-13-10-7-9-12-17-29-23(26)27/h20-21H,2-19H2,1H3,(H4,26,27,29)(H3,28,30,31)/t20-,21-,25?/m0/s1

InChI Key

WKQBILXUHOSLDZ-ZLTNKZLJSA-N

SMILES

CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Isomeric SMILES

CCCCCCCCC[C@H]1[C@H](C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Canonical SMILES

CCCCCCCCCC1C(C2(CCCO2)NC(=N1)N)C(=O)OCCCCCCCN=C(N)N

Synonyms

crambescin B
crambescin B carboxylic acid

Origin of Product

United States

Natural Origin and Sustainable Procurement

Primary Marine Sponge Sources of Crambescin B

The primary natural source of this compound is the marine sponge Crambe crambe. nih.govnih.govsci-hub.sersc.orgfrontiersin.org This red encrusting sponge is commonly found in the sublittoral zones of the western Mediterranean Sea and the Macaronesian archipelagos. nih.gov The guanidine (B92328) alkaloids produced by C. crambe, including the crambescin family, are considered significant chemotaxonomic markers for the Crambeidae family. nih.govresearchgate.netresearchgate.net These specialized metabolites are a hallmark of this particular sponge family, distinguishing them from other marine organisms. nih.govresearchgate.netresearchgate.net

Table 1: Primary Marine Sponge Source of this compound

Sponge Species Family Geographic Distribution

Identification in Other Sponge Genera

While Crambe crambe is the principal source, crambescin-type compounds have also been identified in other sponge genera, highlighting a broader distribution of these alkaloids within the phylum Porifera. Notably, related compounds have been isolated from sponges of the genera Monanchora and Pseudaxinella. nih.govrsc.orgmdpi.com For instance, crambescin A homologues were discovered in the marine sponge Pseudaxinella reticulata. nih.govrsc.org Similarly, various guanidine alkaloids have been isolated from different Monanchora species. nih.govrsc.orgmdpi.comnih.gov This distribution across different genera, while still concentrated within the order Poecilosclerida, suggests a complex evolutionary history of the biosynthetic pathways for these compounds. nih.govmdpi.com

Challenges in Sustainable Procurement from Natural Ecosystems

The procurement of this compound and other marine-derived natural products from their native ecosystems presents significant sustainability challenges. rsc.orgnih.gov Sponges are often slow-growing organisms, and large-scale harvesting to obtain sufficient quantities of these compounds can lead to the depletion of natural populations. frontiersin.orgfrontiersin.org This is a critical concern for the long-term health of marine ecosystems. nih.gov

The low yield of these compounds from the sponge biomass further complicates sustainable sourcing. nih.govfrontiersin.org Obtaining even small amounts of pure this compound can require the processing of large quantities of the sponge, putting further pressure on wild stocks. frontiersin.org These supply issues are a major bottleneck in the research and development of marine natural products for potential applications. rsc.orgfrontiersin.org

Environmental and Biological Factors Influencing Natural Production

The production of this compound and other specialized metabolites in marine sponges is not static but is influenced by a variety of environmental and biological factors.

Role of Co-cultivation with Other Marine Organisms in Alkaloid Elicitation

Recent research has shown that interactions with other marine organisms can stimulate the production of guanidine alkaloids in Crambe crambe. nih.govresearchgate.netmdpi.com One notable example is the co-cultivation of C. crambe with the sea anemone Anemonia sulcata. nih.govresearchgate.netmdpi.com In a laboratory setting, the presence of A. sulcata was found to elicit an increased production of guanidine alkaloids by the sponge, including analogs of this compound. researchgate.netmdpi.com This suggests that these compounds may play a role in chemical defense mechanisms, being released by the sponge in response to the presence of a potential competitor or predator. researchgate.netrsc.org This phenomenon of elicitation opens up new avenues for potentially enhancing the production of these valuable compounds in controlled environments. researchgate.netmdpi.com

Impact of Aquaculture Conditions on Metabolome

Aquaculture of marine sponges is being explored as a sustainable alternative to wild harvesting. frontiersin.orgeuropa.euresearchgate.net However, the chemical profile of aquacultured sponges can be influenced by various environmental conditions. europa.euresearchgate.netmdpi.com Studies on Crambe crambe have investigated the effects of factors such as light and temperature on its metabolome. europa.eumdpi.com

Research has indicated that light and increasing temperatures can have an adverse effect on the production of certain alkaloids in C. crambe when cultured in aquaria. europa.eu However, other studies have found that the specialized metabolome of C. crambe shows a degree of stability under different environmental conditions, with seasonal variations being more pronounced than the effects of controlled abiotic factors like temperature and light over a short period. mdpi.com For instance, one study found that while there were seasonal differences in the metabolome, sponge farming itself did not significantly limit the production of polycyclic guanidine alkaloids. mdpi.com In fact, mariculture has been shown to be a viable option, with some studies reporting high survival and growth rates for C. crambe explants. europa.eu These findings underscore the complexity of optimizing aquaculture conditions to ensure a consistent and high yield of desired metabolites like this compound.

Table 2: Compounds Mentioned in the Article

Compound Name
Crambescin A
Crambescin A homologues
This compound
This compound 253
This compound 281
Crambescin C
Crambescidin
Crambescidin 359
Crambescidin 401
Crambescidin acid
Guanidine alkaloids

Chemical Synthesis Strategies and Analog Development

Historical Perspectives in Crambescin B Synthesis

The synthetic history of this compound began with non-stereospecific methods and gradually advanced toward precise control over its complex stereochemistry.

The first total synthesis of a this compound analog was achieved by Snider and Shi, who reported a racemic synthesis of this compound methyl ester. thieme-connect.comthieme-connect.com This initial approach established a foundational route to the core structure. A key structural revision of this compound was also based on this racemic total synthesis. thieme-connect.com

The Snider synthesis commenced with a Knoevenagel condensation. thieme-connect.com The cyclic guanidine (B92328) functionality was then introduced through the addition of O-methylisourea, followed by ammonolysis. thieme-connect.com The final key step involved a stereoselective intramolecular conjugate addition under basic conditions to construct the cyclic hemiaminal. thieme-connect.com This pioneering five-step sequence utilized known starting materials, marking a significant first step in conquering the molecular complexity of this natural product. thieme-connect.com

Later, another racemic but stereocontrolled synthesis of this compound carboxylic acid was developed. nih.govrsc.org This route featured two notable stereoselective reactions: a palladium-catalyzed hydroxymethylation of an alkynyl aziridine (B145994) bearing a guanidino group and a subsequent cascade bromocyclization that effectively formed the spiro-hemiaminal core. nih.govrsc.org

Key Reactions in Early Racemic Syntheses Description Reference(s)
Knoevenagel CondensationInitial C-C bond formation to build the backbone. thieme-connect.com
Guanidination with O-methylisoureaIntroduction of the cyclic guanidine moiety. thieme-connect.com
Intramolecular Conjugate AdditionStereoselective formation of the cyclic hemiaminal. thieme-connect.com
Cascade BromocyclizationFormation of the spiro-hemiaminal structure from a guanidino-acetylene precursor. nih.govrsc.org

Following the initial racemic syntheses, the focus shifted to developing enantioselective methods to produce specific stereoisomers of this compound and its derivatives. A significant breakthrough was the first asymmetric synthesis of crambescin A-C derivatives reported by Nishikawa and co-workers. nih.gov

This evolution was marked by the incorporation of powerful asymmetric reactions. One prominent strategy involved the Katsuki asymmetric epoxidation of a cis-enyne starting material, which yielded an enantiopure epoxide with high enantiomeric excess (95% ee). thieme-connect.comrsc.org This chiral epoxide served as a crucial intermediate, which was then converted to this compound carboxylic acid via a bromocation-triggered cascade cyclization. rsc.orgresearchgate.net

Another successful asymmetric approach utilized an optically pure epoxide generated through a Jacobsen hydrolytic kinetic resolution. researchgate.netresearchgate.net This epoxide was the starting point for creating a key guanidino-aziridine intermediate, leading to an efficient asymmetric total synthesis of this compound decarboxylate. researchgate.netresearchgate.net The development of an asymmetric Biginelli reaction also provided an enantiospecific route to the related (+)-crambescin A, showcasing the expansion of asymmetric methodologies within this natural product family. researcher.lifersc.org

Early Racemic Synthetic Approaches

Key Methodologies in this compound Total Synthesis

The total synthesis of this compound hinges on the successful and stereocontrolled construction of its two defining structural motifs: the chiral cyclic guanidinium (B1211019) and the spirocyclic system.

The synthesis of the chiral bicyclic guanidine core is a central challenge. researcher.life An innovative and effective method for its asymmetric construction is the Biginelli reaction. researcher.lifersc.org An asymmetric variant of this reaction has been successfully implemented in the enantiospecific total synthesis of (+)-crambescin A, a close analog of this compound. researcher.lifersc.org This strategy utilizes an aliphatic aldehyde, urea, and methyl 3-oxobutanoate in the presence of a chiral phosphoric acid catalyst to build the chiral dihydropyrimidine (B8664642) core, which is then converted to the bicyclic guanidine. researcher.liferesearchgate.net

Other strategies have started from chiral building blocks like L-aspartic acid to synthesize analogs. clockss.org These routes typically involve the formation of a chiral aziridine intermediate, followed by a guanylation step to construct the cyclic guanidine moiety. clockss.org

Approach Key Transformation Starting Materials/Reagents Relevance Reference(s)
Asymmetric Biginelli ReactionEnantioselective cyclocondensationAliphatic aldehyde, urea, methyl 3-oxobutanoate, chiral phosphoric acidForms chiral dihydropyrimidine precursor to the guanidine core of crambescin A. researcher.lifersc.orgresearchgate.net
Chiral Pool SynthesisGuanylation of a chiral aziridineL-aspartic acid, Boc-protected methyl isothioureaConstructs the cyclic guanidine from a readily available chiral source for analog synthesis. clockss.orgresearchgate.net

This compound is characterized by a thieme-connect.comnih.govdecane spiro-ring system. mdpi.comsemanticscholar.org The stereoselective formation of this spirocyclic core, which contains a hemiaminal, is a critical step in the total synthesis.

A highly effective method for constructing this feature is a cascade bromocyclization. thieme-connect.com This reaction is triggered by a bromocation and proceeds through a cascade of cyclizations on a carefully designed acyclic precursor containing a guanidino-acetylene and a branched hydroxymethyl group. rsc.org This powerful transformation assembles the complex spiro-hemiaminal structure in a single, highly stereocontrolled step. thieme-connect.comnih.gov An earlier racemic synthesis also relied on a stereoselective intramolecular conjugate addition to form the spirocyclic hemiaminal. thieme-connect.com

A Mannich reaction between an α-amidosulfone and a β-keto ester to rapidly assemble the full carbon skeleton of the molecule. thieme-connect.comthieme-connect.com

An acid-catalyzed dehydrative cyclization that leads to a key enol ether intermediate in a highly stereoselective manner. thieme-connect.comthieme-connect.com

Similarly, a new and highly efficient strategy for (+)-crambescin B decarboxylate was reported, which was also nine steps shorter than the previous best method. researchgate.netresearchgate.net This synthesis employs an optically pure epoxide from a Jacobsen hydrolytic kinetic resolution and introduces the tetrahydrofuran (B95107) (THF) ring of the spiro-system via nucleophilic substitution using an acyl anion equivalent. researchgate.netresearchgate.net These advanced protocols significantly improve access to these complex molecules, facilitating further biological studies.

Advanced Synthetic Protocols for Enhanced Efficiency

Mannich Reactions and Acid-Catalyzed Dehydrative Cyclizations for Core Scaffold Construction

Synthesis of this compound Derivatives and Analogues for Research

The development of synthetic routes to this compound has enabled the preparation of a wide array of derivatives and analogs. These compounds are invaluable tools for structure-activity relationship (SAR) studies, helping to elucidate the key structural features required for biological activity.

Synthesis of this compound Carboxylic Acid and Decarboxylate Analogues

A significant focus of analog synthesis has been on modifications of the carboxylic acid moiety. This compound carboxylic acid itself is a synthetic analog that has shown potent inhibitory activity against voltage-gated sodium channels. nih.govrsc.orgclockss.org The synthesis of both enantiomers of this compound carboxylic acid has been achieved, allowing for a detailed investigation of the stereochemical requirements for activity. nih.govrsc.org

Decarboxylate analogs, where the carboxylic acid group is removed, have also been synthesized to probe the importance of this functional group. researchgate.netclockss.org Interestingly, some decarboxylate analogs have been found to retain significant biological activity, suggesting that the carboxylic acid is not essential for the inhibitory effects of all this compound-related compounds. clockss.org The synthesis of these analogs often follows similar strategies to the parent compound, with modifications made to the starting materials or late-stage intermediates. researchgate.netclockss.org

Analog Type Key Synthetic Strategy Significance
This compound Carboxylic AcidBromocation-triggered cascade cyclization nih.govrsc.orgPotent inhibitor of voltage-gated sodium channels nih.govclockss.org
Decarboxylate AnaloguesJacobsen hydrolytic kinetic resolution and nucleophilic substitution researchgate.netProbes the importance of the carboxylate group for biological activity clockss.org

Preparation of this compound Methyl Ester Analogues

To further explore the role of the carboxylic acid group, methyl ester analogs of this compound have also been prepared. researchgate.netthieme-connect.com Esterification of the carboxylic acid provides a neutral analog that can help to distinguish between the effects of charge and steric bulk at this position.

A concise total synthesis of this compound methyl ester has been reported, utilizing a Mannich reaction and an acid-catalyzed dehydrative cyclization as key steps. researchgate.netthieme-connect.com This approach provides an efficient route to these valuable research compounds. The synthesis of methyl ester analogs, in conjunction with the carboxylic acid and decarboxylate derivatives, allows for a comprehensive understanding of the structural requirements for the biological activity of the crambescin family of compounds. researchgate.netresearchgate.netthieme-connect.com

Generation of Simplified Structural Analogues for Mechanistic Probes

The intricate structure of this compound presents significant synthetic challenges. To facilitate the exploration of its mechanism of action, particularly its interaction with voltage-gated sodium channels (VGSCs), researchers have focused on the design and synthesis of simplified structural analogues. clockss.org These analogues serve as mechanistic probes, helping to elucidate the key structural features required for biological activity. The primary strategy involves systematically simplifying the core structure of this compound carboxylic acid, including the creation of both monocyclic and simplified bicyclic systems. clockss.orgnih.govresearchgate.net

Research efforts have led to the synthesis of several simplified analogues designed to probe the structure-activity relationships (SAR) of this compound carboxylic acid. clockss.org These analogues were developed to determine the essential components of the molecule responsible for its potent inhibitory effects on VGSCs. The synthesis of these compounds provides valuable tools for understanding the detailed mode of action of the parent natural product.

One notable study describes the synthesis of six new analogues of this compound carboxylic acid starting from L-aspartic acid. clockss.org These analogues include monocyclic variations and bicyclic structures that lack the carboxylate group. clockss.org The development of synthetic routes that can provide a variety of analogues, with modifications to both the alkyl side chain and the tetrahydrofuran moiety, is crucial for comprehensive SAR studies. clockss.org

Synthetic Approach to Monocyclic and Bicyclic Analogues

A key approach to generating simplified analogues involves the synthesis of both monocyclic and bicyclic decarboxylate derivatives. clockss.org The synthesis of these compounds often utilizes common intermediates that allow for divergent preparation of various analogues.

For instance, a synthetic route starting from L-aspartic acid has been successfully employed. clockss.org Key steps in this process include the deprotection of a Boc group and subsequent guanylation to form the cyclic guanidine core. clockss.org Common intermediates, such as alcohols bearing different side chains (compounds 10a-10c in the referenced study), are synthesized and then elaborated into the final target analogues. clockss.org

The synthesis of a hydroxypropyl monocyclic analogue, (R)-5 , illustrates this strategy. The synthesis involves the reaction of an intermediate with allyltrimethylsilane (B147118) and BF3·OEt2 to stereoselectively install the side chain. clockss.org A final hydroboration step yields the desired hydroxypropyl analogue. clockss.org A similar strategy, starting from a different stereoisomer, was used to produce the enantiomeric analogue (S)-5 . clockss.org

Research Findings and Structure-Activity Relationships (SAR)

The synthesized analogues were evaluated for their inhibitory activity against VGSCs using a cell-based colorimetric assay. The results provide significant insights into the structural requirements for activity. clockss.org

It was discovered that most of the simplified analogues retained potent inhibitory activities against VGSCs, with potencies in the nanomolar range. clockss.org This finding suggests that the complex spiro-bicyclic core of this compound may not be strictly necessary for high-affinity binding to the channel. However, not all simplifications were tolerated. The C4-analogue 2c , a bicyclic decarboxylate analogue, was found to be inactive, highlighting the sensitivity of the activity to the structure of the aliphatic side chain. clockss.org

These SAR studies have revealed that the unalkylated cyclic guanidinium structure is essential for activity, whereas the carboxylate moiety is not as critical. researchgate.netresearchgate.net The natural enantiomer of this compound carboxylic acid was found to be the most active, with activity comparable to the well-known VGSC blocker, tetrodotoxin (B1210768). clockss.orgresearchgate.net

The table below summarizes the simplified analogues of this compound carboxylic acid and their reported activity.

Table 1: Simplified Analogues of this compound Carboxylic Acid and their VGSC Inhibitory Activity

Compound Type Key Structural Features VGSC Inhibitory Activity
2a Bicyclic Decarboxylate Simplified bicyclic core, lacks carboxyl group Active (nM range)
2c Bicyclic Decarboxylate C4-analogue, lacks carboxyl group Inactive
3 Monocyclic Monocyclic guanidine core Active (nM range)
4 Monocyclic Monocyclic guanidine core Active (nM range)
(R)-5 Monocyclic Monocyclic, (R)-hydroxypropyl side chain Active (nM range)

| (S)-5 | Monocyclic | Monocyclic, (S)-hydroxypropyl side chain | Active (nM range) |

These findings underscore the value of simplified analogues as mechanistic probes. By systematically altering the structure of this compound, researchers can map the pharmacophore and gain a deeper understanding of its interaction with its biological target, which is invaluable for the design of new therapeutic agents. clockss.org

Mechanistic Investigations of Biological Activities in Research Models

Modulation of Voltage-Gated Sodium Channels (VGSCs) by Crambescin B and Analogues

This compound and its synthetic analogues have been shown to interact with and modulate the function of VGSCs, which are crucial for the generation and propagation of action potentials in excitable cells.

Research on Inhibitory Activity and Comparative Potency

Initial studies using a cell-based colorimetric assay with neuroblastoma Neuro 2A cells indicated that the natural enantiomer of this compound carboxylic acid possesses potent inhibitory activity against VGSCs, with a potency comparable to that of the well-known VGSC blocker, tetrodotoxin (B1210768) (TTX). nih.govclockss.org Structure-activity relationship (SAR) studies have further highlighted the importance of the unalkylated cyclic guanidinium (B1211019) structure for this inhibitory activity, while the carboxylate moiety was found to be less critical. nih.gov In these cell-based assays, several synthetic analogues of this compound carboxylic acid also demonstrated inhibitory activities in the nanomolar range. clockss.org

However, subsequent electrophysiological studies using whole-cell patch-clamp recordings have provided a more nuanced understanding. Contrary to the initial findings from cell-based assays, this compound carboxylic acid and its decarboxylate analogue did not directly block the peak sodium current through VGSCs in a manner similar to TTX, even at concentrations up to 100 nM. clockss.orgnih.gov

Investigation of Allosteric Modulation of VGSC Activators

Further electrophysiological investigations revealed that this compound carboxylic acid acts as an allosteric modulator of VGSC activators, such as veratridine (B1662332) (VTD). clockss.orgnih.gov In the presence of VTD, which is known to cause a sustained influx of sodium by inhibiting the inactivation of VGSCs, this compound carboxylic acid dose-dependently reduced the VTD-induced sustained and tail currents. nih.gov This suggests that this compound does not directly block the channel pore like TTX but rather modulates the action of other compounds that affect channel gating. nih.gov This modulatory effect is what likely leads to the apparent inhibition observed in cell-based assays that utilize VGSC activators. clockss.orgnih.gov

Characterization of Subtype-Specific Interactions

The interaction of this compound carboxylic acid has been specifically investigated with three subtypes of VGSCs: Nav1.2, Nav1.6, and Nav1.7, which were heterologously expressed in a human embryonic kidney cell line (HEK293T). nih.gov The study demonstrated that this compound carboxylic acid diminished the veratridine-induced sustained and tail currents through all three of these subtypes in a dose-dependent manner. nih.gov This indicates that its modulatory effect is not highly specific to a single subtype among those tested. In contrast, TTX inhibited both the peak current and the VTD-induced currents across all tested subtypes. nih.gov

Channel SubtypeEffect of this compound Carboxylic Acid (in the presence of Veratridine)Effect of Tetrodotoxin
Nav1.2 Diminished sustained and tail currentsInhibited peak, sustained, and tail currents
Nav1.6 Diminished sustained and tail currentsInhibited peak, sustained, and tail currents
Nav1.7 Diminished sustained and tail currentsInhibited peak, sustained, and tail currents

Cellular Response Investigations and Neuroprotective Effects in Neuronal Models

Beyond its effects on VGSCs, this compound analogues have been studied for their impact on neuronal cell viability and their potential to protect against neurotoxic insults. These investigations have primarily utilized the mouse hippocampal-derived neuronal HT22 cell line.

Research on Modulation of Cellular Viability in Mouse-Hippocampus-Derived Neuronal HT22 Cells

Studies on this compound decarboxylate have shown that it can affect the viability of HT22 neuronal cells. researchgate.netresearchgate.net When exposed to this compound decarboxylate, the viability of HT22 cells was observed to decrease in a concentration-dependent manner. researchgate.netresearchgate.net However, this decrease in viability was not accompanied by cell detachment or shrinkage, which are often hallmarks of certain types of cell death. researchgate.netresearchgate.net

Analysis of Neuroprotective Effects against Glutamate-Induced Cellular Perturbations

Glutamate (B1630785) is a major excitatory neurotransmitter in the central nervous system, but in excessive amounts, it can induce excitotoxicity and neuronal cell death. mednexus.orgmdpi.com Research has demonstrated that this compound decarboxylate can protect HT22 cells from glutamate-induced cell death. researchgate.netresearchgate.net Pre-treatment of HT22 cells with this compound decarboxylate before exposure to glutamate resulted in a significant increase in cell viability compared to cells treated with glutamate alone. researchgate.net This suggests that this compound analogues may possess neuroprotective properties against excitotoxic damage.

Treatment GroupRelative Cell Viability
Control (0.1% DMSO)~100%
Glutamate (2 mM)Significantly reduced
This compound Decarboxylate (1-100 nM) + Glutamate (2 mM)Significantly increased vs. Glutamate alone

Broader Ion Channel Modulation Potential (Insights from General Crambescins Research)

Research into the crambescin family of guanidine (B92328) alkaloids, isolated from the marine sponge Crambe crambe, has revealed distinct interactions with various ion channels. These interactions appear to be structure-dependent, with different members of the crambescin and related crambescidin families showing preferences for different channel types.

Electrophysiological studies on primary cultures of cortical neurons have demonstrated that compounds from the crambescin family act on voltage-gated potassium (KV) channels. acs.org Specifically, crambescin C1, crambescin A2, and norcrambescin A2 were found to block the total outward potassium current in a dose-dependent manner. acs.org The potency of this inhibition was observed to be in the order of norcrambescin A2 > crambescin C1 > crambescin A2. nih.govscispace.com In contrast, crambescidin 816, a related guanidine alkaloid, had no effect on KV channels. nih.gov This clear structure-activity relationship highlights that crambescins selectively target voltage-gated potassium channels over some other ion channels. acs.orgnih.gov Voltage-gated potassium channels are crucial for regulating neuronal excitability, and their modulation by crambescins points to a potential area of neurological research. frontiersin.orgrsc.org

In the same studies conducted on cortical neurons, the crambescin family compounds (crambescin C1, crambescin A2, and norcrambescin A2) did not show blocking activity against high-voltage-activated (HVA) Ca2+ channels. acs.org This is in stark contrast to the related compound, crambescidin 816, which was found to partially block voltage-gated calcium (CaV) channels, with a particular potency against CaV1 or L-type calcium channels. acs.orgnih.gov The research underscores a clear divergence in the biological targets between the crambescin and crambescidin families, with crambescins preferentially acting on KV channels while crambescidins interact with CaV channels. acs.orgnih.gov The modulation of calcium channels is a critical mechanism in many physiological processes, including muscle contraction, neurotransmitter release, and gene expression. kuleuven.benih.govijbs.com

Table 1: Differential Effects of Crambescins and Crambescidin 816 on Ion Channels This table is interactive. You can sort and filter the data.

Compound Target Ion Channel Effect Potency Order (K+ Channel Inhibition)
crambescin C1 Voltage-Gated K+ Partial Block 2
crambescin A2 Voltage-Gated K+ Partial Block 3
norcrambescin A2 Voltage-Gated K+ Partial Block 1
crambescidin 816 Voltage-Gated Ca2+ Partial Block N/A
crambescin C1 Voltage-Gated Na+ Partial Block N/A
crambescidin 816 Voltage-Gated Na+ Partial Block N/A
crambescin Family HVA Ca2+ Channels No Effect N/A
crambescidin 816 Voltage-Gated K+ No Effect N/A

Interaction with Voltage-Gated Potassium Channels

Other Investigated Cellular and Molecular Targets (Insights from General Crambescins Research)

Beyond direct ion channel modulation, research has uncovered other cellular and molecular pathways influenced by the crambescin family, revealing a complex bioactivity profile.

Studies using human tumor hepatocarcinoma cells (HepG2) have shown that crambescin C1 can induce the expression of metallothionein (B12644479) genes. frontiersin.orgnih.govcornell.edu This induction confers a cytoprotective effect against oxidative injury. cornell.edu Interestingly, this effect was not observed with crambescin A1, indicating a specific structure-activity relationship. cornell.edu Crambescin C1 and homo-crambescine C1, but not crambescine A1, were found to induce metallothionein transcripts. scite.airesearchgate.netsciprofiles.com Metallothioneins are known to be involved in metal homeostasis and protection against oxidative stress. researchgate.net The ability of certain crambescins to upregulate these proteins suggests a role in cellular defense mechanisms. cornell.edu

Table 2: Effects of Crambescin Analogs on Metallothionein and Nitric Oxide Pathways This table is interactive. You can sort and filter the data.

Compound Metallothionein Induction NO Production (HepG2 Cells) Vasodilation (Rat Aortic Rings) Proposed NOS Target
crambescin C1 Yes Increased Yes eNOS & iNOS
homo-crambescine C1 Yes Not Specified Yes eNOS & iNOS
crambescin A1 No Not Specified Not Specified Lower Affinity

The broader class of polycyclic guanidine alkaloids, which includes crambescins and crambescidins, has been investigated for antiviral activities. chemrxiv.org Specifically, these compounds have shown significant inhibitory activity against the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to the CD4 receptor. chemrxiv.org This interaction is a critical first step for the virus to enter host cells. nih.govplos.org By inhibiting this binding, these marine alkaloids can prevent HIV-1 cell fusion. chemrxiv.org The ability of antibodies to bind to the CD4 binding site on gp120 similarly inhibits the conformational changes required for the virus to interact with its coreceptors, preventing entry. nih.govnih.gov The inhibitory action of guanidine alkaloids from marine sponges like Crambe crambe on this crucial viral mechanism highlights their potential as a basis for developing new antiviral agents. chemrxiv.orgscispace.com

Effects on Cellular Proliferation Pathways

Mechanistic investigations into the biological activities of this compound and its analogs on cellular proliferation pathways are emerging. While direct studies on this compound are limited, research on its derivatives and related crambescin family members provides significant insights into their antiproliferative potential and the underlying cellular mechanisms. The activity appears to be structurally specific, with different crambescins exhibiting varied effects.

Research on This compound decarboxylate , a derivative of this compound, has demonstrated its cytotoxic effects. researchgate.netresearchgate.net In a study using mouse-hippocampus-derived neuronal HT22 cells, this compound decarboxylate was shown to decrease cell viability in a concentration-dependent manner when applied for 24 hours. researchgate.netresearchgate.net This finding establishes a clear antiproliferative-related activity for a compound directly derived from the this compound structure.

Table 1: Cytotoxicity of this compound Decarboxylate on HT22 Cells This interactive table summarizes the effect of various concentrations of this compound decarboxylate on the viability of HT22 cells after 24 hours of exposure. Data is sourced from published research findings. researchgate.netresearchgate.net

ConcentrationCell Viability (%)
1 nM~100%
10 nM~90%
100 nM~75%
Cell viability was observed to decrease in a concentration-dependent manner. researchgate.net

More extensive mechanistic details on cellular proliferation are available for crambescin C1 . Studies on human hepatocarcinoma (HepG2) cells reveal that crambescin C1 inhibits tumor cell proliferation and arrests the cell cycle. nih.govnih.gov At high concentrations (10 μM), crambescin C1 produces a significant G0/G1 phase arrest in the cell cycle of HepG2 cells, consequently decreasing the proportion of cells in the S and G2/M phases. nih.gov This effect on cell viability is both time and dose-dependent. For instance, a 10 μM treatment for 24 hours reduced cell viability by approximately 33%, while a lower concentration of 5 μM required 48 hours to achieve a 22% inhibition of proliferation. nih.govresearchgate.net

Transcriptome analysis has further elucidated the mechanism, showing that crambescin C1 negatively affects cell cycle progression by down-regulating the expression of key regulatory proteins, specifically cyclins A, B, D, and E. nih.govfrontiersin.org The downregulation of these cyclins is consistent with the observed G0/G1 arrest, as they are crucial for the progression through different phases of the cell cycle. nih.gov

In contrast, similar investigations with crambescin A1 on HepG2 cells showed it did not significantly reduce cell proliferation, highlighting that the antiproliferative effect is not a universal characteristic of the crambescin family but is dependent on specific structural features of the individual compounds. nih.govresearchgate.net

Table 2: Effect of Crambescin C1 on HepG2 Cell Proliferation This interactive table shows the percentage of proliferation inhibition in HepG2 cells after treatment with Crambescin C1 at different concentrations and time points, as determined by MTT assay. nih.govresearchgate.net

ConcentrationTime (hours)Proliferation Inhibition (%)
5 µM24No significant effect
5 µM4822%
10 µM2433%
10 µM48Not specified

Table 3: Effect of Crambescin C1 on HepG2 Cell Cycle Distribution This interactive table details the changes in the percentage of HepG2 cells in each phase of the cell cycle after a 24-hour treatment with 10 µM of Crambescin C1. nih.gov

Cell Cycle PhaseControl Cells (%)Treated Cells (10 µM CC1) (%)Outcome
G0/G1BaselineIncreasedArrest
SBaselineDecreasedBlocked
G2/MBaselineDecreasedBlocked

Structure Activity Relationship Sar Studies

Identification of Key Structural Determinants for Biological Activity

Systematic modification of the crambescin B scaffold has revealed that specific functionalities and stereochemical orientations are paramount for its inhibitory potency against VGSCs.

The unalkylated cyclic guanidinium (B1211019) core is a crucial structural feature for the potent inhibition of VGSCs. rsc.org SAR studies comparing analogues with and without this feature have demonstrated its essential role. For instance, crambescin A carboxylic acid, which possesses an alkylated guanidinium moiety, shows a significant decrease in inhibitory activity compared to this compound carboxylic acid. rsc.org In contrast, (+)-crambescin B carboxylic acid and its corresponding decarboxylated analogue, both featuring the unalkylated cyclic guanidinium, exhibit high inhibitory activities. rsc.org This suggests that the guanidinium moiety likely engages in critical interactions, possibly through hydrogen bonding, with the VGSC. rsc.org The consensus from these studies is that the unalkylated cyclic guanidinium structure is indispensable for potent VGSC inhibition. researchgate.netresearchgate.netnih.govrsc.org

The stereochemical configuration of this compound is a critical determinant of its biological potency. researchgate.netresearchgate.net Through asymmetric synthesis, both enantiomers of this compound carboxylic acid have been prepared and evaluated. These studies consistently show that the natural enantiomer, (+)-crambescin B carboxylic acid, is the most active form, with potency comparable to the well-known VGSC blocker tetrodotoxin (B1210768). rsc.orgresearchgate.netresearchgate.netnih.gov This stereoselectivity indicates a specific and highly defined binding interaction with the target channel, where only the natural configuration can achieve the optimal orientation for high-affinity binding and inhibition. The synthesis and testing of enantiomerically pure compounds have been instrumental in establishing the absolute stereochemistry required for maximal activity. nih.govjst.go.jp

Inhibitory Activities (EC₅₀) of Bicyclic this compound Analogues with Varied Alkyl Side Chains clockss.org
CompoundAlkyl Side Chain LengthEC₅₀ (nM)
Analogue 2aC13567 ± 97
Analogue 2b (decarboxylate)C1112 ± 3.7
Analogue 2cC453,000 ± 8,600
EC₅₀ value for analogue 2b is from a related study rsc.org for comparative context.

Impact of Alkyl Side Chain Variations on Activity

Methodologies for Structure-Activity Relationship Elucidation using Synthetic Analogues

The elucidation of this compound's SAR has been heavily reliant on chemical synthesis to provide access to a variety of structural analogues. researchgate.netresearchgate.netclockss.org Total synthesis has not only enabled the confirmation of the structures of natural crambescins but has also allowed for the systematic modification of the core scaffold, side chains, and functional groups. rsc.org

Key synthetic strategies include stereocontrolled asymmetric synthesis to produce enantiomerically pure compounds, which is crucial for studying the role of stereochemistry. rsc.orgnih.gov For instance, the Katsuki asymmetric epoxidation has been employed as a key step to generate chiral building blocks. rsc.orgnih.gov Furthermore, cascade reactions, such as bromocation-triggered cyclizations, have been utilized to efficiently construct the complex bicyclic guanidine (B92328) core. nih.govrsc.org

Once synthesized, the biological activities of these analogues are typically evaluated using established screening methods. A common approach is the cell-based colorimetric assay using neuroblastoma cells (e.g., Neuro-2a). clockss.org In this assay, cells are treated with a VGSC activator, such as veratridine (B1662332), which induces cell death. The ability of a test compound to protect the cells from this effect is measured, providing an EC₅₀ value that quantifies its inhibitory activity. clockss.org For more detailed mechanistic insights, whole-cell patch-clamp electrophysiological assays are used. researchgate.net These experiments on cells heterologously expressing specific VGSC subtypes (e.g., Naᵥ1.2, Naᵥ1.6, Naᵥ1.7) allow for a direct assessment of the compound's effect on channel currents, revealing details about its mode of action. researchgate.net

Advanced Research Methodologies and Analytical Approaches

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Characterization

A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and electronic circular dichroism is indispensable for the unambiguous determination of the structure and stereochemistry of crambescin B and its derivatives.

High-Resolution Mass Spectrometry (HRMS/MS) for Analogue Identification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS), particularly with tandem mass spectrometry (MS/MS) capabilities, is a cornerstone technique for the identification and structural analysis of this compound and its analogues. nih.govresearchgate.net This method provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of new, closely related compounds within complex mixtures extracted from marine sponges like Crambe crambe. nih.govresearchgate.netuoa.gr

The fragmentation patterns observed in HRMS/MS experiments are characteristic of the different crambescin sub-families (A, B, and C) and are instrumental in determining the lengths of the two alkyl side chains, denoted by 'n' and 'm'. nih.govsci-hub.se For this compound, which possesses a spirocyclic core, the fragmentation differs from that of the bicyclic crambescin A family. sci-hub.seresearchgate.netresearchgate.net In this compound, both guanidine (B92328) portions tend to remain intact during fragmentation. sci-hub.se The analysis of these fragmentation patterns has been crucial in revising the initially proposed structures of this compound, specifically correcting the lengths of the alkyl chains to n=6 and m=5. sci-hub.se

Recent studies utilizing UHPLC-HRMS/MS have successfully characterized numerous crambescin analogues, including new homologous series with varying alkyl chain lengths. nih.govresearchgate.net This approach has led to the identification of this compound analogues where m = 5 or 6 and n = 4 or 5. nih.govresearchgate.net The data generated from these analyses can be further processed using computational tools and molecular networking to visualize structural similarities and aid in the high-throughput characterization of the C. crambe metabolome. nih.govresearchgate.net

Key HRMS/MS Fragmentation Data for this compound Analogues:

FeatureDescriptionReference
Core Structure Spiro nih.govnih.govdecane ring system. nih.govresearchgate.netresearchgate.net
Alkyl Chain Lengths (Original) Initially proposed as n=8, m=3. sci-hub.se
Alkyl Chain Lengths (Revised) Revised to n=6, m=5 based on MS and synthesis. sci-hub.se
Characteristic Fragmentation Both guanidine moieties remain intact. sci-hub.se
Recent Findings Identification of analogues with m=5 or 6 and n=4 or 5. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for the detailed structural elucidation of this compound. researchgate.net Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the connectivity of atoms and the relative stereochemistry of the molecule. researchgate.netnycu.edu.tw

The ¹H NMR spectrum of this compound is characterized by specific signals that distinguish it from other crambescin families. sci-hub.se A key diagnostic signal for the this compound skeleton is a small doublet observed around 2.99 ppm, corresponding to H-7. sci-hub.se The absence of a signal around 4.40 ppm (dd, H-13), which is characteristic of the crambescin A family, further confirms the B-type structure. sci-hub.se The chemical shifts and coupling constants obtained from ¹H and ¹³C NMR, in conjunction with data from 2D NMR experiments like HSQC and HMBC, allow for the complete assignment of the carbon and proton signals within the complex spirocyclic framework. nycu.edu.tw NMR data is also crucial for confirming the purity of isolated compounds before biological testing. mdpi.com

Characteristic ¹H NMR Signals for this compound Skeleton:

ProtonChemical Shift (ppm)MultiplicityReference
H-7 ~2.99d sci-hub.se

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a critical chiroptical technique used to determine the absolute configuration of chiral molecules like this compound. encyclopedia.pubresearchgate.net ECD measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the three-dimensional arrangement of atoms in a molecule. encyclopedia.pubmdpi.com

For this compound and its analogues, the absolute configuration, particularly at the C-13 stereocenter, has been established by comparing experimentally measured ECD spectra with theoretical spectra calculated using quantum mechanical methods, such as time-dependent density functional theory (TD-DFT). sci-hub.seacgpubs.org A good correlation between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute stereochemistry. sci-hub.senih.gov This approach has been successfully applied to various crambescin derivatives, consistently indicating an S configuration at C-13 for the naturally occurring compounds. sci-hub.se While ECD is a powerful tool, its success can sometimes be limited if the compound lacks strong chromophores or if conformational flexibility complicates the spectral analysis. beilstein-journals.org

Cellular and Molecular Assays for Biological Activity Profiling

To understand the biological effects of this compound, various in vitro assays are employed. These range from general cytotoxicity screens to more specific functional assays targeting particular molecular pathways or proteins.

Cell-Based Colorimetric Assays (e.g., MTS Assay) for Cellular Viability and Activity Screening

Cell-based colorimetric assays are widely used for the initial screening of the biological activity of compounds like this compound and its analogues. clockss.org The MTS assay is a prominent example of such a technique, used to assess cell viability and metabolic activity. researchgate.netbiocompare.comabcam.com

The MTS assay relies on the reduction of a tetrazolium salt, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), by metabolically active cells into a colored formazan (B1609692) product. biocompare.comabcam.com The amount of formazan produced, which is measured by absorbance, is directly proportional to the number of viable cells. biocompare.com This assay has been used to evaluate the cytotoxicity of this compound analogues, such as this compound decarboxylate, in neuronal cell lines like HT22. researchgate.netresearchgate.net For instance, studies have shown that this compound decarboxylate can decrease the viability of HT22 cells in a concentration-dependent manner. researchgate.netresearchgate.net Furthermore, these assays are used to screen for protective effects; this compound decarboxylate was also found to protect these same cells from glutamate-induced cell death. researchgate.net

Another application of colorimetric assays is in the evaluation of inhibitory activity against specific cellular targets. For example, a cell-based colorimetric assay using Neuro-2a cells has been developed to screen for inhibitors of voltage-gated sodium channels (VGSCs). clockss.org In this assay, cell death is induced by activators of VGSCs, and the ability of a test compound to restore cell viability is measured, providing an EC₅₀ value for its inhibitory activity. clockss.org

Summary of MTS Assay Findings for this compound Analogues:

CompoundCell LineEffectFindingReference
This compound decarboxylate HT22CytotoxicityDecreased cell viability in a concentration-dependent manner. researchgate.netresearchgate.net
This compound decarboxylate HT22NeuroprotectionProtected against glutamate-induced cell death. researchgate.net

Electrophysiological Techniques (e.g., Whole-Cell Patch-Clamp Recordings) for Ion Channel Characterization

To investigate the specific effects of this compound on ion channels, electrophysiological techniques are the gold standard. acs.orgelectronicbio.com The whole-cell patch-clamp technique, in particular, allows for the direct measurement of ionic currents flowing through the membrane of a single cell. youtube.comnih.govresearchgate.net This provides detailed information about how a compound modulates the function of specific ion channels. europa.eu

Studies using whole-cell patch-clamp recordings have been conducted to characterize the interaction of this compound analogues with various voltage-gated sodium channel (VSSC) subtypes (e.g., Naᵥ1.2, Naᵥ1.6, and Naᵥ1.7) expressed in cell lines like HEK293T. nih.gov These experiments have revealed nuanced mechanisms of action. For example, this compound carboxylic acid did not block the peak sodium current in the same way as classic blockers like tetrodotoxin (B1210768) (TTX). nih.gov Instead, in the presence of the VSSC activator veratridine (B1662332) (VTD), it diminished the VTD-induced sustained and tail currents in a dose-dependent manner. nih.gov This suggests that this compound carboxylic acid modulates the action of other channel activators rather than acting as a direct pore blocker. nih.gov Such detailed characterization is crucial for understanding the specific activity of crambescins on ion channels and for guiding the development of more selective therapeutic agents. nih.govacs.org

Computational Approaches in Mechanistic Elucidation and Rational Design

Computational methods are indispensable in modern drug discovery and mechanistic studies, allowing for the rapid and cost-effective prediction of molecular interactions. ijariie.comnih.gov

In silico molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. ijariie.commdpi.com This method models the interactions between the ligand and the protein, calculating a binding affinity or score that helps to identify potential biological targets. nih.gov

For the crambescin class of alkaloids, docking studies have been instrumental in identifying potential molecular targets. Research on crambescin C1 pointed to endothelial Nitric Oxide Synthase (eNOS) and inducible Nitric Oxide Synthase (iNOS) as likely targets. frontiersin.org The docking analysis revealed that the hydroxylated chain of crambescin C1 could form hydrogen bonds with specific amino acid residues, such as Glu377 in iNOS and Glu361 in eNOS, which are crucial for substrate recognition. frontiersin.org These interactions suggest a higher binding affinity for crambescin C1 compared to the endogenous substrate, L-arginine, and explain its role as an exogenous substrate for these enzymes, leading to increased NO production. frontiersin.org

Table 1: Predicted Interactions from Docking Studies of Crambescin C1 with NOS Enzymes

Target Protein Interacting Residue Type of Interaction Implication
iNOS Glu377 Hydrogen Bond Key for substrate recognition

This table summarizes key interactions identified in docking simulations between crambescin C1 and nitric oxide synthase enzymes, as detailed in the cited research. frontiersin.org

While docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. biorxiv.orgwindows.net This technique helps to confirm the stability of the predicted binding mode and provides a more realistic understanding of the interaction strength and the conformational changes that may occur. frontiersin.orgirbbarcelona.org

MD simulations were used to validate the docking results for crambescin C1 with iNOS and eNOS. frontiersin.org By running simulations for 150 nanoseconds, researchers confirmed that the enzyme-ligand complexes were stable. The analysis of the root-mean-square deviation (RMSD) of the protein backbone remained low, indicating that the ligand did not detach from the active site and that the binding was stable throughout the simulation. frontiersin.org This confirmation is crucial as it helps to filter out false positives from docking studies and provides stronger evidence for the proposed ligand-target interaction. windows.net

In Silico Docking Studies for Predicting Ligand-Target Interactions

Bioinformatic and Chemoinformatic Tools for Metabolome Characterization and Dereplication

The discovery and characterization of natural products from complex biological extracts is a significant challenge. researchgate.net Bioinformatic and chemoinformatic tools are essential for streamlining this process, particularly for dereplication—the rapid identification of known compounds to focus efforts on novel discoveries. mdpi.comfrontiersin.org

Techniques like liquid chromatography-mass spectrometry (LC-MS) are used to generate a chemical profile of an extract from a source organism like the sponge Crambe crambe. mdpi.com The resulting massive datasets are then processed using chemoinformatic tools. nih.gov Platforms like the Global Natural Product Social Molecular Networking (GNPS) can organize MS/MS data into molecular networks, clustering compounds with similar fragmentation patterns. This allows researchers to visualize the chemical space of an extract, identify related analogs of known compounds like crambescin, and pinpoint potentially novel structures. mdpi.com

Furthermore, in silico fragmentation tools such as SIRIUS can help in annotating metabolites in complex datasets, aiding in the structural elucidation and prioritization of new compounds for isolation. nih.gov For a compound family like the crambescins, these tools would enable researchers to quickly identify all known crambescin analogs in a sponge extract and search public databases to ensure a newly detected metabolite is not a previously reported substance. researchgate.netnih.gov

Isotopic Labeling Studies for Biosynthetic Pathway Elucidation

Understanding how an organism synthesizes a complex natural product like this compound is a fundamental goal of biosynthesis research. Isotopic labeling is a classic and powerful technique used to trace the metabolic route from simple precursors to the final complex molecule. frontiersin.org

This method involves feeding the producing organism—in this case, the Crambe crambe sponge or its associated microorganisms—with primary metabolites (e.g., amino acids, sugars) that have been enriched with stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), or deuterium (B1214612) (²H). frontiersin.orgbiorxiv.org After a period of incubation, the target compound, this compound, is isolated.

The isolated compound is then analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.org MS can detect the mass shift corresponding to the number of incorporated labeled atoms, while NMR can pinpoint the exact position of these isotopes within the molecular structure. beilstein-journals.orgnih.gov By strategically labeling different potential precursors, researchers can piece together the building blocks and the sequence of enzymatic reactions that form the crambescin scaffold. Although specific isotopic labeling studies detailing the complete biosynthesis of this compound are not yet published, this methodology remains the gold standard for elucidating such complex biosynthetic pathways in natural products research. beilstein-journals.org

Perspectives and Future Research Directions

Development of Subtype-Selective Modulators for Ion Channels

The development of subtype-selective ion channel modulators represents a significant challenge and a highly promising avenue for therapeutic innovation. acs.orguzh.ch Ion channels are integral to a vast array of physiological processes, and their dysfunction is implicated in numerous diseases. acs.org However, the lack of selectivity in many existing ion channel-targeting drugs often leads to undesirable side effects. acs.orgnih.gov

Crambescin B and its analogues offer a promising starting point for the development of such selective modulators. clockss.orgresearchgate.net Initial research has demonstrated their potent activity on VGSCs, but their selectivity across the various Nav subtypes (e.g., Nav1.1-Nav1.7) remains largely unexplored. researchgate.neteuropa.eu A critical future direction is to systematically evaluate the inhibitory and modulatory effects of this compound derivatives on a comprehensive panel of heterologously expressed human VGSC subtypes. researchgate.net This will allow for the identification of compounds with preferential activity towards specific subtypes implicated in conditions like chronic pain (e.g., Nav1.7) or epilepsy.

The insights gained from SAR studies will be pivotal in this endeavor. clockss.org By systematically modifying the core structure, the alkyl side chains, and the functional groups of this compound, it may be possible to engineer analogues with enhanced subtype selectivity. clockss.org For example, subtle structural changes could exploit the minor differences in the binding pockets of various ion channel subtypes, leading to preferential interaction with the desired target. The goal is to design compounds that allosterically modulate the function of specific ion channel subtypes, thereby offering a more targeted therapeutic approach with a potentially improved safety profile. nih.govnih.gov This strategy has shown promise in other areas of ion channel research, such as the development of non-sedating anxiolytics targeting specific GABA-A receptor subtypes. nih.gov

Advancements in Sustainable Production Methods Beyond Direct Natural Extraction

The limited availability of this compound from its natural source, the marine sponge Crambe crambe, presents a significant bottleneck for extensive research and potential therapeutic development. nih.govnih.gov Direct extraction from marine invertebrates is often inefficient and environmentally unsustainable. nih.govnih.gov Therefore, a crucial area of future research is the development of robust and scalable production methods that are independent of natural harvesting.

Beyond traditional chemical synthesis, biotechnological approaches hold significant promise for the sustainable production of this compound and other marine natural products. mdpi.com While the cultivation of the Crambe crambe sponge itself has been explored, it faces challenges related to slow growth rates and maintaining the production of the desired compounds outside their natural environment. nih.govmdpi.com An innovative approach that has shown potential is the use of in-aquarium systems that elicit the production of these compounds, which can then be trapped using solid-phase extraction. nih.govresearchgate.net A technology called Somartex®, a "Self Operating MARine Trapping Extractor," has been developed based on this concept to transfer it to open marine ecosystems. nih.govnih.gov Further development and scaling of such technologies could provide a more sustainable source of these valuable alkaloids.

Integration of Advanced In Vitro Models in Preclinical Research and Drug Discovery

The use of sophisticated in vitro models is becoming increasingly important in preclinical research and drug discovery to better predict the efficacy and potential toxicity of new chemical entities before they advance to clinical trials. nih.govnih.gov For a compound like this compound, which targets the central nervous system, the integration of advanced in vitro models of the blood-brain barrier (BBB) is particularly critical. nih.govmdpi.com

Future preclinical studies on this compound and its analogues should utilize these advanced models to assess their ability to cross the BBB and reach their intended targets within the brain. nih.gov These models, which can be based on primary animal cells or, increasingly, on human induced pluripotent stem cells (hiPSCs), offer a more physiologically relevant system compared to simple cell monolayers. nih.govmdpi.com They can replicate key features of the in vivo BBB, including tight junctions, transporter expression, and low paracellular permeability. nih.govnih.gov

In addition to BBB models, the use of high-throughput screening platforms incorporating various neuronal cell lines and primary neuronal cultures will be essential for evaluating the neuroprotective and cytotoxic effects of this compound analogues. researchgate.netfrontiersin.org For instance, the neuroprotective effects of this compound decarboxylate against glutamate-induced cell death have been demonstrated in the mouse hippocampal cell line HT22. researchgate.net Expanding these studies to more complex co-culture systems that include different types of neurons and glial cells would provide a more comprehensive understanding of the cellular mechanisms of action. Furthermore, transcriptomic and proteomic analyses of cells treated with this compound analogues, as has been done for related compounds, can reveal the downstream signaling pathways affected and help to identify potential off-target effects. frontiersin.orgnih.gov The integration of these advanced in vitro models will not only accelerate the drug discovery process but also contribute to a more thorough and accurate preclinical assessment of this compound-based therapeutic candidates.

Q & A

Q. How can researchers enhance reproducibility in this compound synthesis studies?

  • Methodological Answer :

Provide detailed NMR spectral data (δ values, coupling constants).

Deposit synthetic protocols in repositories like Protocols.io .

Share raw chromatograms and spectra as supplementary files .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.